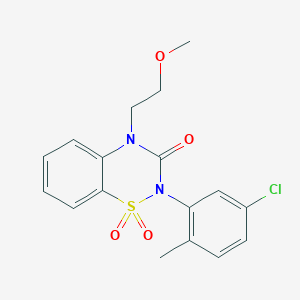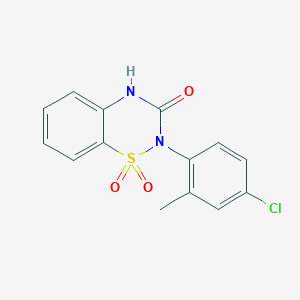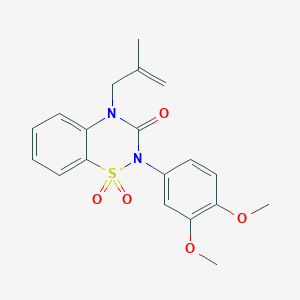![molecular formula C19H18N6OS B6455636 2-tert-butyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549028-30-8](/img/structure/B6455636.png)
2-tert-butyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]imidazo[1,2-b]pyridazine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-tert-butyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]imidazo[1,2-b]pyridazine-6-carboxamide” is a derivative of imidazo[1,2-a]pyridine . It has been studied for its antimicrobial potency against a panel of bacterial and fungal pathogens . The compound showed excellent antifungal activity against fungal pathogens, particularly Candida spp., including several multidrug-resistant strains .
Synthesis Analysis
The compound was synthesized as part of a study that produced two imidazo[1,2-a]pyridine derivatives . The synthesis process involved the use of α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of the compound is complex, featuring a pyridine ring attached to an imidazo[1,2-b]pyridazine ring via a thiazole ring . The compound also contains a tert-butyl group and a carboxamide group .Chemical Reactions Analysis
The compound has been found to inhibit the formation of yeast to mold as well as ergosterol formation . This inhibition is achieved through a computational simulation against Sterol 14-alpha demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol .Applications De Recherche Scientifique
Therapeutic Potential
Imidazole-containing compounds, such as the one , have a broad range of chemical and biological properties . They are known for their various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antifungal Activity
A study found that a similar compound, referred to as Probe II, displayed potent activity against the Candida spp., including several multidrug-resistant Candida spp . The minimum inhibitory concentration ranged from 4 to 16 µg/mL, and the minimum fungicidal concentration was in the range of 4‒32 µg/mL .
Antimicrobial Potency
The compound was also investigated for its antimicrobial potency against a panel of bacterial pathogens, including both Gram-positive and Gram-negative bacteria .
Inhibition of Ergosterol Biosynthesis
The compound was found to inhibit the formation of ergosterol in yeast cells at 2× MIC . Ergosterol is an important component of fungal cell membranes, and its inhibition can lead to the death of the fungus.
In-silico Molecular Docking
In-silico molecular docking was performed to understand the interaction of the compound with its target proteins . This helps in understanding the mechanism of action of the compound.
ADMET Analysis
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) were analyzed for the compound . This is crucial in drug development to predict the safety and efficacy of the compound.
Mécanisme D'action
Target of Action
The primary target of this compound, also referred to as Probe II, is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
Probe II interacts with its target, CYP51, and inhibits its function . This interaction results in the inhibition of ergosterol formation, thereby disrupting the integrity of the fungal cell membrane . The compound’s mode of action is primarily antifungal, with potent activity against Candida spp., including several multidrug-resistant strains .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway by inhibiting the enzyme CYP51 . This inhibition disrupts the production of ergosterol, leading to alterations in the fungal cell membrane’s structure and function . The downstream effects include impaired cell growth and proliferation, ultimately leading to the death of the fungal cells .
Pharmacokinetics
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of Probe II have been analyzed in silico . In-vitro toxicity studies are needed to understand the real-time toxic level .
Result of Action
The result of Probe II’s action is the inhibition of fungal growth and proliferation . It exhibits minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL, sufficient to eliminate Candida spp . The compound shows promise for development into a new generation of drug treatments aimed at addressing the emerging drug resistance in Candida spp .
Propriétés
IUPAC Name |
2-tert-butyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6OS/c1-19(2,3)15-10-25-16(22-15)8-7-13(24-25)17(26)23-18-21-14(11-27-18)12-6-4-5-9-20-12/h4-11H,1-3H3,(H,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIUILSLJICPOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455556.png)
![5-(cyclohexylmethyl)-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455557.png)
![2-(3,5-dimethylphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455563.png)
![2-(3-ethylphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455566.png)
![2-(3,4-dimethoxyphenyl)-1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B6455577.png)

![2-cyclopropyl-N-(4-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455591.png)
![2-cyclopropyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455599.png)
![2-tert-butyl-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455602.png)
![2-cyclopropyl-N-(5-acetamido-2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455619.png)

![1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B6455632.png)

